2-(2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)acetamido)benzamide is a complex organic compound that belongs to the class of pyridazinone derivatives. This compound exhibits potential pharmacological activities, particularly as an inhibitor of phosphodiesterase IV (PDE4), which is implicated in various inflammatory and neurodegenerative diseases. The chemical structure indicates that it contains multiple functional groups, including an acetamido group and a fluorophenyl moiety, which may influence its biological activity and interaction with biological targets.
The compound can be classified under pyridazinone derivatives, which are known for their diverse biological activities. Pyridazinones have been explored for their roles as enzyme inhibitors, particularly in the context of PDE4 inhibition, which is relevant for treating conditions such as asthma and chronic obstructive pulmonary disease. The specific compound in question has been synthesized and characterized in various studies focusing on its therapeutic potential and mechanism of action.
The synthesis of 2-(2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)acetamido)benzamide typically involves several key steps:
These steps can be optimized for yield and purity through careful selection of reagents and reaction conditions, often utilizing techniques such as solvent optimization and temperature control to enhance reaction efficiency .
The molecular structure of 2-(2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)acetamido)benzamide can be described by its chemical formula . Key structural features include:
The molecular weight is approximately 326.36 g/mol, and it exhibits specific stereochemistry due to the presence of multiple chiral centers .
The chemical reactivity of 2-(2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)acetamido)benzamide can be characterized by its interactions with various biological targets:
The mechanism of action for 2-(2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)acetamido)benzamide primarily revolves around its role as a phosphodiesterase IV inhibitor:
Quantitative structure–activity relationship (QSAR) studies have shown that modifications on the fluorophenyl ring significantly affect biological activity, indicating that electronic properties play a crucial role in its efficacy as a PDE4 inhibitor .
The primary scientific applications of 2-(2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)acetamido)benzamide include:
This compound exemplifies the intricate relationship between chemical structure and biological function, making it a valuable subject for ongoing research in medicinal chemistry.
The medicinal exploration of pyridazinone derivatives began in earnest during the late 20th century, with significant advances occurring over the past two decades. The 6-oxopyridazin-1(6H)-yl pharmacophore has demonstrated exceptional versatility in drug discovery, serving as a bioisostere for endogenous nucleotides while enabling precise modifications to optimize drug-like properties. Researchers have systematically exploited this scaffold due to its hydrogen-bonding capacity and planar conformation, which facilitate interactions with diverse biological targets. Structural biology studies reveal that the pyridazinone core effectively mimics peptide bonds in enzyme active sites, particularly in kinases and phosphodiesterases [5].
Recent innovations have focused on strategic substitutions at the 3- and 4-positions of the pyridazinone ring to enhance target specificity and pharmacokinetic profiles. The introduction of morpholine derivatives at position 3, as seen in compound 4-[[2-(3-morpholin-4-yl-6-oxopyridazin-1-yl)acetyl]amino]benzamide, significantly improved aqueous solubility while maintaining nanomolar-level binding affinity for cancer-related kinases. Similarly, the incorporation of furan heterocycles at this position, exemplified by N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamide, enhanced penetration across the blood-brain barrier, opening avenues for neuropharmacological applications [5] [7].
Table 1: Evolution of Pyridazinone-Based Drug Candidates
Compound Structure | Key Modifications | Therapeutic Target | Year |
---|---|---|---|
3-(4-Fluorophenyl)-6-oxopyridazin-1(6H)-yl)acetic acid | Unsubstituted core | Inflammatory enzymes | 2016 |
4-[[2-(3-Morpholin-4-yl-6-oxopyridazin-1-yl)acetyl]amino]benzamide | Morpholine at C3 | Kinase inhibition | 2020 |
N-(2-(3-(Furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamide | Furan at C3 & ethyl linker | CNS targets | 2023 |
2-(2-(3-(4-Fluorophenyl)-6-oxopyridazin-1(6H)-yl)acetamido)benzamide | 4-Fluorophenyl & benzamide | Targeted protein degradation | 2024 |
Pharmacological studies demonstrate that the pyridazinone core fundamentally enables calcium flux modulation in immune cells when combined with appropriate arylacetamide chains. This effect was particularly pronounced in HL-60 cell lines transfected with formyl peptide receptors (FPRs), where pyridazinone derivatives induced intracellular Ca²⁺ mobilization at micromolar concentrations. Molecular docking analyses confirmed that optimized pyridazinone scaffolds adopt binding poses analogous to formylated peptides (fMLF) in FPR1 binding pockets, explaining their efficacy as receptor agonists. This target engagement capability, combined with favorable metabolic stability, positions pyridazinones as superior alternatives to traditional peptide-based immunomodulators .
The strategic incorporation of fluorine atoms into pharmaceutical compounds has revolutionized medicinal chemistry, with the 4-fluorophenyl group emerging as a particularly impactful substituent. This moiety significantly enhances the bioavailability and target affinity of pyridazinone derivatives through multiple mechanisms. Fluorine's strong electronegativity (3.98 on the Pauling scale) creates a permanent dipole moment that facilitates specific interactions with protein binding pockets, particularly those containing serine, tyrosine, or threonine residues. Additionally, the fluorine atom's compact size (van der Waals radius 1.47 Å) allows isosteric replacement of hydrogen without significant steric perturbation, while dramatically altering electronic properties [10].
Comparative cytotoxicity studies of fluorinated versus non-fluorinated analogs reveal substantial enhancements in biological activity. In prostate carcinoma (PC3) cell lines, derivatives featuring a 4-fluorophenyl substituent demonstrated 2- to 3-fold lower IC₅₀ values compared to their non-fluorinated counterparts. Particularly compelling was compound 2b (2-(4-fluorophenyl)-N-(3-nitrophenyl)acetamide), which exhibited an IC₅₀ of 52 μM against PC3 cells—significantly more potent than analogs with methoxy substituents (IC₅₀ >150 μM). This enhanced cytotoxicity stems from fluorine's ability to modulate the compound's electronic properties and membrane permeability, facilitating increased intracellular accumulation [10].
Table 2: Impact of 4-Fluorophenyl Substitution on Drug Properties
Property | Non-Fluorinated Analogs | 4-Fluorophenyl Derivatives | Change (%) |
---|---|---|---|
Chromatographic Hydrophobicity Index (CHI) | 6.3 | 16.7 | +165% |
Plasma Protein Binding (%) | 10 | 17 | +70% |
log D₇.₄ (Distribution Coefficient) | -0.3 | 0.9 | +400% |
PC3 Cell Line Cytotoxicity (IC₅₀, μM) | 156-250 | 52-80 | 47-79% Reduction |
The 4-fluorophenyl group profoundly influences molecular conformation through intramolecular non-covalent interactions. Ortho-fluorine atoms participate in C–F···H–N hydrogen bonds that rigidify the molecule's conformation, as confirmed by X-ray crystallography and nuclear Overhauser effect spectroscopy. This conformational restriction enhances binding specificity by pre-organizing the molecule into its bioactive conformation. Additionally, fluorine substitution significantly modulates distribution coefficients, with fluorinated benzamides exhibiting 0.9-1.2 log unit increases in log D values compared to non-fluorinated analogs. This enhanced lipophilicity improves membrane permeability while maintaining aqueous solubility within pharmaceutically acceptable ranges—a crucial balance for oral bioavailability [8] [10].
The integration of acetamide-benzamide hybrid architectures represents a sophisticated approach to optimizing ligand-receptor interactions in targeted drug design. These bifunctional chains serve as versatile molecular spacers that precisely position pharmacophores within target binding sites while enabling favorable physicochemical properties. In the context of pyridazinone derivatives, the acetamide moiety (-NHCOCH₂-) provides conformational flexibility necessary for engaging shallow protein surfaces, while the benzamide unit (-NHCOC₆H₄CONH₂) introduces rigidity and additional hydrogen-bonding capabilities essential for high-affinity binding [9].
Molecular docking studies reveal that the ethylene linker in compounds like N-(2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-2-((1-methyl-1H-tetrazol-5-yl)thio)acetamide (EVT-3002543) adopts extended conformations that span deep into enzyme active sites. The benzamide carbonyl oxygen forms critical hydrogen bonds with conserved asparagine residues (Asn351 in cereblon), replicating interactions observed with natural degrons. Meanwhile, the acetamide spacer allows terminal heterocycles like tetrazoles to engage in π-stacking interactions with hydrophobic subpockets. This dual functionality explains the nanomolar binding affinities observed in surface plasmon resonance studies, where optimized hybrids demonstrated KD values below 50 nM against oncology targets [9].
Table 3: Hybrid Acetamide-Benzamide Compounds in Targeted Therapy
Compound Name | Molecular Formula | Linker Length | Biological Target | Key Structural Feature |
---|---|---|---|---|
N-(4-fluorophenyl)-2-(3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetamide | C₁₉H₁₆FN₃O₃ | Short (direct) | Inflammatory enzymes | Methoxyphenyl at C3 |
4-[[2-(3-Morpholin-4-yl-6-oxopyridazin-1-yl)acetyl]amino]benzamide | C₁₇H₁₉N₅O₄ | Intermediate | Kinases | Morpholine at C3 |
N-(2-(3-(4-Fluorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-2-((1-methyl-1H-tetrazol-5-yl)thio)acetamide | C₁₆H₁₆FN₇O₂S | Extended | Proteolysis targets | Tetrazole-thioacetamide |
2-(2-(3-(4-Fluorophenyl)-6-oxopyridazin-1(6H)-yl)acetamido)benzamide | C₂₀H₁₆FN₄O₃ | Intermediate | CRBN E3 ligase | Ortho-benzamide |
The structural evolution of these hybrids has progressed toward increased three-dimensional complexity to enhance target selectivity. Early designs featured simple linear chains (2-3 atoms), which often produced compounds with undesirable promiscuity. Contemporary designs incorporate chiral centers and conformation-restricting elements that enforce specific spatial orientations. For instance, benzamide derivatives with ortho-substituents exhibit significantly improved selectivity profiles for cancer-related kinases compared to meta- or para-substituted analogs. This selectivity stems from ortho-substituents inducing approximately 30° torsional angles between the benzamide plane and the pyridazinone core, perfectly complementing the topography of kinase ATP-binding pockets. Additionally, the terminal benzamide's hydrogen-bonding capacity (-CONH₂) enables bidentate interactions with protein residues, increasing binding energy by 2-3 kcal/mol compared to simple phenyl terminals [8].
The hybrid architecture also enables proteolysis-targeting chimera (PROTAC) applications by simultaneously engaging target proteins and E3 ubiquitin ligases. Compounds featuring fluorinated benzamides demonstrated enhanced recruitment of cereblon (CRBN)—an E3 ubiquitin ligase—while maintaining hydrophobic interfaces with target oncoproteins. Unlike classical immunomodulatory imide drugs (IMiDs), these hybrids show significantly reduced off-target degradation of Ikaros family zinc finger proteins 1/3 (IKZF1/3) and SALL4, minimizing teratogenic risks. This improved safety profile, combined with resistance to hydrolytic degradation, positions modern pyridazinone-benzamide hybrids as promising candidates for next-generation targeted protein degraders [8].
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.:
CAS No.: 210643-85-9
CAS No.: 591-81-1